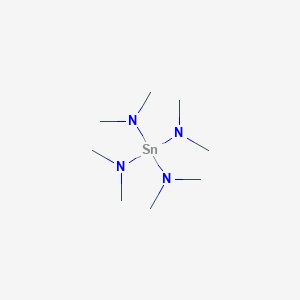
Ethylidenecyclohexane
Descripción general
Descripción
Ethylidenecyclohexane is a compound that can be synthesized through various chemical reactions involving cyclohexane derivatives. While the provided papers do not directly discuss ethylidenecyclohexane, they do provide insights into the chemistry of related cyclohexane compounds, which can be useful in understanding the properties and reactivity of ethylidenecyclohexane.
Synthesis Analysis
The synthesis of cyclohexane derivatives can be complex, involving multiple steps and catalysts. For instance, a nickel-catalyzed intermolecular cocyclization of ethyl cyclopropylideneacetate with alkynes has been shown to produce seven-membered carbocycles, demonstrating the potential for creating diverse structures from cyclohexane-related precursors .
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives can significantly influence their physical and chemical properties. For example, the structure of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate features a cyclohexanone ring in a chair conformation with various substituents affecting its reactivity and intermolecular interactions .
Chemical Reactions Analysis
Cyclohexane derivatives undergo a variety of chemical reactions. The oxidation of ethylcyclohexane, for instance, has been studied in detail, revealing a marked low-temperature reactivity and the formation of cyclic ethers, ketones, and aldehydes . Additionally, the pyrolysis of ethylcyclohexane has been investigated, providing insights into the kinetics and mechanisms of its thermal decomposition .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives are closely related to their molecular structure. A dielectric study of ethylcyclohexane has characterized its relaxational features in different states, including fluid, supercooled liquid, and glassy states, which are important for understanding its behavior under various conditions . Furthermore, the kinetics of ethylcyclohexane pyrolysis and oxidation have been explored, contributing to the understanding of its combustion kinetics and stability .
Aplicaciones Científicas De Investigación
Thermolysis Precursor : Ethylidenecyclohexane is a precursor in thermolysis, leading to compounds such as allyl and 1,2-dimethylallyl radicals in the gas phase. It undergoes isomerization and decomposition processes under certain conditions (Ondruschka, Vorwerk, & Remmler, 1990).
Oxidation Studies : Research on the oxidation of ethylcyclohexane has revealed important low-temperature reactivity, including the formation of various cyclic ethers, ketones, and aldehydes. This study contributes to understanding the reactivity and product formation in the oxidation of similar hydrocarbons (Husson et al., 2012).
Copolymerization Research : Ethylidenecyclohexane derivatives, like vinylcyclohexane, have been used in copolymerization research with ethylene, using soluble Ziegler-Natta catalysts. This contributes to the development of new polymeric materials with varied properties (Mani & Burns, 1993).
Mechanical Relaxation Studies : Studies have been conducted on the mechanical response of ethylcyclohexane, particularly focusing on relaxations above the glass transition temperature. This research contributes to a deeper understanding of the dynamic behavior of molecular liquids (Mandanici & Cutroni, 2007).
Combustion Kinetics : The combustion kinetics of ethylcyclohexane, a model compound for cycloalkanes with long alkyl side-chains, has been studied. This includes investigations into pyrolysis and oxidation processes, which are crucial for understanding combustion in engines and other systems (Wang et al., 2015).
Photocycloaddition Research : The diastereoselective photocycloaddition of ethylene to chiral cyclohexenone derivatives has been studied in continuous flow microcapillary reactors. This research contributes to the field of organic synthesis, particularly in creating specific stereochemical configurations in chemical compounds (Terao et al., 2012).
Safety And Hazards
Ethylidenecyclohexane is classified as a flammable liquid and vapor. Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and measures should be taken against static discharge. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .
Propiedades
IUPAC Name |
ethylidenecyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h2H,3-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBOWYWUOUJKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143119 | |
| Record name | Cyclohexane, ethylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylidenecyclohexane | |
CAS RN |
1003-64-1 | |
| Record name | Ethylidenecyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, ethylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylidenecyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, ethylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylidenecyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,4-Dioxaspiro[4.5]decane](/img/structure/B92805.png)





